![molecular formula C20H18N2O4 B2383738 Methyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate CAS No. 862831-61-6](/img/structure/B2383738.png)
Methyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate
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Overview
Description
“Methyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate” is a compound that has been studied for its properties and potential applications . It is a derivative of indole, a versatile and common nitrogen-based heterocyclic scaffold . Indole-based compounds are important in heterocyclic structures due to their biological and pharmaceutical activities .
Synthesis Analysis
The synthesis of this compound involves several steps. The methyl anthranilate was produced by the esterification of anthranilic acid in an acidic medium. The phthaloyl-protected alanine was rendered by the fusion of alanine with phthalic anhydride at 150 °C, followed by coupling with the methyl anthranilate to furnish the isoindole .
Molecular Structure Analysis
The molecular structure of this compound has been verified using various techniques such as IR, UV-Vis, NMR, and MS. Single-crystal XRD also verified the structure .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are robust, clean, and high-yielding, generating minimal quantities of by-products or leftovers . The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process .
Scientific Research Applications
Rapid Synthesis of 1,2,3-Trisubstituted Indoles
This compound is used in a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles . This process is rapid, operationally straightforward, and generally high yielding . It draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
Photochemical Properties Investigation
The compound is used in the investigation of photochemical properties of indole-containing diarylethenes . The title compound, C26H18F7NS, is a novel asymmetrical hybrid diarylethene .
Fischer Indolisation–Indole N-Alkylation Sequence
The compound is used in a Fischer indolisation–indole N-alkylation sequence . This sequence is very rapid (total reaction time under 30 minutes), and it’s a robust, clean, high-yielding process which generates minimal quantities of by-products or leftovers .
Generation of Trisubstituted Indole Libraries
The compound is used in the generation of trisubstituted indole libraries . A broad range of structurally-diverse starting materials are commercially available for each of the aryl hydrazine, ketone and alkyl halide components .
Synthesis of Diverse Heterocycles
Indoles are versatile building blocks in synthesis, providing access to diverse heterocycles . This compound can be used in the synthesis of tryptolines, spiropyrans, indolines, oxindoles and spirocycles .
Synthesis of Polymers and Composite Materials
Indoles are used in the synthesis of polymers and composite materials with energy storage and biomedical applications . This compound can be used in such syntheses .
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for the development of new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The specific interactions and changes would depend on the particular target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological activity being influenced.
Result of Action
Given that indole derivatives are known to have various biological activities , it can be inferred that this compound may have similar effects at the molecular and cellular level.
properties
IUPAC Name |
methyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-12-17(14-9-5-7-11-16(14)22(12)2)18(23)19(24)21-15-10-6-4-8-13(15)20(25)26-3/h4-11H,1-3H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKDEVOEGQVGBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=CC=C3C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate |
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